Octachlorocamphene
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Overview
Description
Octochlorocamphene: is a chlorinated derivative of camphene, known for its use as an insecticide. It is also referred to as toxaphene and is characterized by its amber, waxy solid form with a mild, piney, chlorine- and camphor-like odor . The compound has a molecular formula of C₁₀H₈Cl₈ and a molecular weight of 411.794 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Octochlorocamphene is synthesized by the chlorination of camphene. The process involves the reaction of camphene with chlorine gas, resulting in a mixture of chlorinated camphenes, with octochlorocamphene being one of the primary products .
Industrial Production Methods: : The industrial production of octochlorocamphene involves large-scale chlorination of camphene under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure efficient chlorination and to maximize the yield of octochlorocamphene .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octochlorocamphene can undergo oxidation reactions, although specific details on the products formed are limited.
Reduction: The compound can be reduced under specific conditions, leading to the formation of less chlorinated derivatives.
Substitution: Octochlorocamphene can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorinated carboxylic acids, while reduction may yield partially dechlorinated camphenes.
Scientific Research Applications
Chemistry: : Octochlorocamphene is used in research to study the effects of chlorination on the chemical properties of camphene derivatives. It serves as a model compound for understanding the behavior of chlorinated hydrocarbons.
Biology: : In biological research, octochlorocamphene is used to investigate its toxicological effects on various organisms. Studies focus on its impact on the central nervous system, liver, and other organs .
Medicine: : Although not commonly used in medicine, octochlorocamphene’s toxicological profile is studied to understand its potential health risks and to develop safety guidelines for its handling and use.
Industry: : Octochlorocamphene has been used as an insecticide in agriculture to control pests on crops such as cotton, corn, and vegetables. due to its high toxicity and environmental persistence, its use has been restricted or banned in many countries .
Mechanism of Action
Octochlorocamphene exerts its effects primarily through its interaction with the central nervous system. It acts as a neurotoxin, causing hyperexcitation of neurons, which can lead to symptoms such as tremors, convulsions, and, in severe cases, death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: Another chlorinated hydrocarbon used as an insecticide.
Dieldrin: A chlorinated insecticide with a similar mode of action.
Chlordane: A chlorinated compound used for pest control with comparable toxicological properties.
Uniqueness: : Octochlorocamphene is unique due to its high degree of chlorination, which imparts specific chemical and toxicological properties. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern in environmental studies .
Properties
CAS No. |
1319-80-8 |
---|---|
Molecular Formula |
C10H8Cl8 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
1,2,2,3,3,4,7,7-octachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H8Cl8/c1-4-5(2,3)7(12)8(13,14)6(4,11)9(15,16)10(7,17)18/h1H2,2-3H3 |
InChI Key |
LVJGHULVGIFLAE-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C |
Canonical SMILES |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C |
Key on ui other cas no. |
1319-80-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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